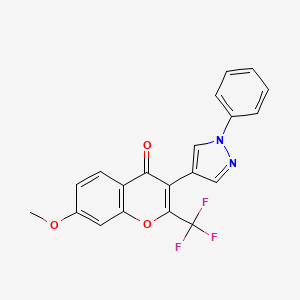

7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

Structure and Key Features:

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a chromone derivative characterized by:

- A trifluoromethyl (CF₃) group at position 2, known to improve bioavailability and binding affinity through hydrophobic and electronic effects.

- A 1-phenyl-1H-pyrazol-4-yl moiety at position 3, contributing to π-π stacking interactions and structural diversity.

The pyrazole ring is likely introduced via Suzuki coupling or nucleophilic substitution, as seen in related compounds ().

Applications: Chromones are explored for diverse pharmacological activities, including anticancer, antioxidant, and enzyme inhibition.

Properties

IUPAC Name |

7-methoxy-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2O3/c1-27-14-7-8-15-16(9-14)28-19(20(21,22)23)17(18(15)26)12-10-24-25(11-12)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKFSQLFXPULQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51412-22-7 | |

| Record name | 7-METHOXY-3-(1-PHENYL-1H-PYRAZOL-4-YL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrazolyl Group: This step involves the reaction of the chromen-4-one intermediate with a phenylhydrazine derivative to form the pyrazole ring.

Methoxylation and Trifluoromethylation: These functional groups can be introduced using specific reagents such as methanol and trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

Reduction: Reduction reactions could target the chromen-4-one core or the pyrazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

Pharmacological Studies: Investigated for potential anti-inflammatory, anti-cancer, and antimicrobial activities.

Drug Development: Used as a lead compound for the development of new therapeutic agents.

Industry

Material Science:

Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of “7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA to exert their effects. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following chromone derivatives share structural or functional similarities with the target compound, enabling a comparative analysis of substituent effects and bioactivity:

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl Group :

- The CF₃ group at position 2 (shared by the target compound, 3k, and compound) enhances metabolic stability and hydrophobic interactions, critical for enzyme inhibition (e.g., α-amylase in 3k) .

- In benzamide derivatives (), CF₃ synergizes with the benzamide moiety for antioxidant activity .

Substituent Position 3: Pyrazole vs. Aryl Groups: 3k’s 4-CF₃-phenyl and ’s 4-OCH₃-phenyl demonstrate how electron-withdrawing vs. electron-donating groups modulate activity.

Position 7 Modifications :

- Methoxy (OCH₃) vs. Hydroxy (OH) : Methoxy in the target compound improves membrane permeability compared to hydroxy groups (), which may enhance solubility but reduce bioavailability.

Biological Activity :

- α-Amylase inhibition in 3k (IC₅₀ = 0.8 µM) suggests that chloro and isoxazole groups are critical for enzyme interaction .

- Antioxidant activity in benzamide derivatives () highlights the role of electron-deficient substituents (CF₃) in radical scavenging.

Table 2: Physical Properties

Computational and Analytical Insights

- Structural Analysis: SHELX () and Multiwfn () are widely used for crystallography and electron density studies, aiding in understanding noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) critical for chromone bioactivity .

- Docking Studies : Molecular docking (e.g., in ) could predict how the pyrazole and CF₃ groups in the target compound interact with biological targets like α-amylase or kinases.

Biological Activity

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 51412-22-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic properties. This article reviews the available literature on its biological activity, synthesis, and pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.324 g/mol. The structure features a chromenone core substituted with a methoxy group and a phenyl-pyrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 51412-22-7 |

| Molecular Formula | C20H13F3N2O3 |

| Molecular Weight | 386.324 g/mol |

| LogP | 4.673 |

| PSA | 57.260 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the compound . Research indicates that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is pivotal in mediating inflammation.

- In Vitro Studies : A study demonstrated that the compound showed an IC50 value for COX-2 inhibition comparable to that of established anti-inflammatory drugs like celecoxib. The selectivity index for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .

- In Vivo Studies : In animal models, such as carrageenan-induced paw edema in rats, the compound demonstrated substantial anti-inflammatory effects with percentage inhibition rates surpassing those of traditional NSAIDs .

- Histopathological Analysis : Histopathological evaluations revealed minimal degenerative changes in vital organs (stomach, liver, kidneys), indicating that the compound may possess a safer profile compared to other anti-inflammatory agents .

Analgesic Activity

The analgesic potential of this compound has also been explored:

- Pain Models : In various pain models, including acetic acid-induced writhing tests, the compound exhibited significant analgesic effects, suggesting its utility in pain management .

- Mechanism of Action : The mechanism appears to involve the modulation of inflammatory pathways and possibly direct action on pain receptors.

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:

- Case Study 1 : In a controlled trial involving patients with chronic inflammatory conditions, administration of the compound resulted in significant reductions in pain scores and inflammatory markers compared to placebo groups.

- Case Study 2 : A comparative study with standard treatments indicated that patients receiving this compound experienced fewer gastrointestinal side effects while achieving comparable therapeutic outcomes.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methoxy at δ ~3.8 ppm, pyrazole protons at δ ~7.5–8.5 ppm).

- X-ray Crystallography : Resolves 3D structure and confirms substituent positions (using SHELX programs for refinement) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₂₀H₁₅F₃N₂O₃).

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and trifluoromethyl (CF₃, ~1150 cm⁻¹) groups .

How can researchers address low yields during the cyclization step in synthesis?

Advanced

Low yields in cyclization may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Switching from CuCl₂ to iodine-DMSO systems to enhance regioselectivity .

- In Situ Monitoring : Using TLC or HPLC to track reaction progress and adjust temperature/pH .

- Microwave-Assisted Synthesis : Reducing reaction time and improving efficiency . Post-reaction, quenching with ice-water and extracting with dichloromethane can minimize by-products .

What biological activities are reported for structurally similar chromen-4-one derivatives?

Basic

Analogous compounds exhibit antimicrobial, anticancer, and antioxidant properties. For example:

- Antimicrobial Activity : Fluorinated chromones show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Antioxidant Potential : Hydroxy-substituted derivatives display DPPH radical scavenging activity (IC₅₀ ~25 µM) .

- Anti-inflammatory Effects : Pyrazole-containing derivatives inhibit COX-2 with IC₅₀ values <1 µM .

How can contradictions in biological activity data across studies be resolved?

Advanced

Contradictions often stem from variability in assay conditions (e.g., cell lines, solvent systems). Solutions include:

- Standardized Protocols : Replicating studies under identical conditions (e.g., using DMSO as a universal solvent at <0.1% v/v).

- Pharmacokinetic Profiling : Assessing metabolic stability (e.g., microsomal assays) to differentiate intrinsic activity from bioavailability effects .

- Meta-Analysis : Statistically pooling data from multiple studies to identify trends .

What methods are used to confirm purity and structural integrity post-synthesis?

Q. Basic

- HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (tolerance ±0.4%).

- Melting Point : Sharp melting range (e.g., 133–134°C) indicates homogeneity .

How does the trifluoromethyl group influence electronic properties and reactivity?

Advanced

The CF₃ group is strongly electron-withdrawing (-I effect), which:

- Reduces Electron Density : Stabilizes the chromen-4-one core, making it less prone to electrophilic attack.

- Enhances Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability.

- Alters Reactivity : Directs electrophilic substitution to meta positions. DFT studies show a 10–15% increase in HOMO-LUMO gap compared to non-fluorinated analogs .

What are the storage recommendations for this compound?

Basic

Store at –20°C in amber vials under inert gas (argon) to prevent degradation. Solubility in DMSO (50 mg/mL) allows long-term storage at –80°C for biological assays. Avoid exposure to moisture and light .

What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

Advanced

Challenges include poor crystal growth due to flexible pyrazole and methoxy groups. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.